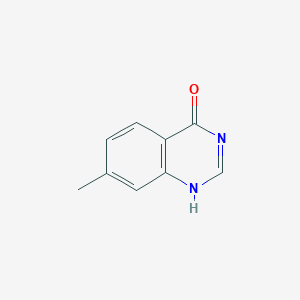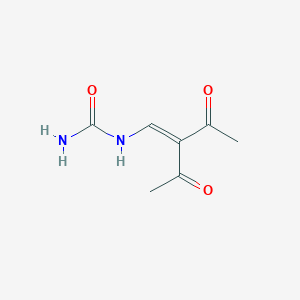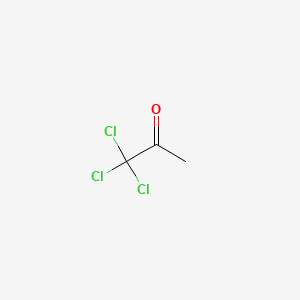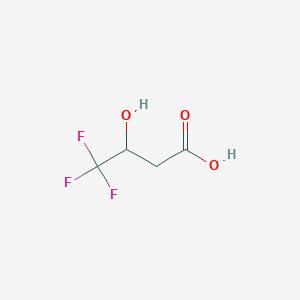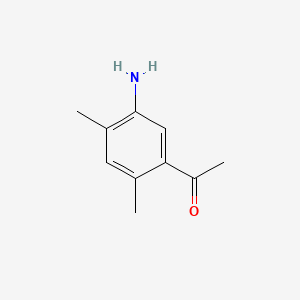![molecular formula C17H16N2O B7771905 10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one CAS No. 5983-52-8](/img/structure/B7771905.png)
10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one is an organic compound that belongs to the class of isoindolines, characterized by a fused bicyclic structure. This unique structure imparts it with significant chemical and biological properties, making it of interest in various fields including synthetic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one typically involves a multi-step process. One common synthetic route starts with the reaction of an isoindoline precursor with a phenyl substituted pyrimidine through a cyclization reaction. This reaction is usually carried out under acidic conditions with a catalyst such as trifluoroacetic acid at elevated temperatures (around 80-100°C).
Industrial Production Methods
For industrial-scale production, the process is often optimized to enhance yield and reduce costs. This involves fine-tuning reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-quality output. Solvents are often recycled to minimize environmental impact, and purification steps like recrystallization or chromatography are employed to isolate the desired compound.
化学反応の分析
Types of Reactions
10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one can undergo various chemical reactions:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) facilitate substitution reactions.
Major Products
Depending on the reaction conditions, the major products formed include oxidized or reduced derivatives, substituted isoindolines, and possibly rearranged molecules under certain conditions.
科学的研究の応用
10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in constructing complex molecular architectures.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of advanced materials with specific electronic or optical properties, such as in the design of organic semiconductors.
作用機序
The mechanism by which 10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one exerts its effects is often related to its interaction with biological macromolecules. It can bind to specific proteins or nucleic acids, altering their function. For instance, it may inhibit an enzyme by binding to its active site, blocking substrate access and thereby modulating metabolic pathways. Its pathways often involve signal transduction mechanisms or cellular response alterations.
類似化合物との比較
Similar Compounds
10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindoline
1,3,4,10b-tetrahydro-2H-pyrimido[2,1-a]isoindol-6-one
1,3,4,10b-tetrahydro-2H-pyrimido[2,1-a]isoindol-10b-phenyl-6-one
Uniqueness
Compared to similar compounds, 10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one is distinguished by its phenyl substitution at the 10B position, which imparts distinct chemical and physical properties. This phenyl group can enhance its reactivity and interaction with biological molecules, potentially increasing its efficacy in scientific and medicinal applications.
This uniqueness makes it a valuable compound for further research and development across various scientific disciplines.
特性
IUPAC Name |
10b-phenyl-1,2,3,4-tetrahydropyrimido[2,1-a]isoindol-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-16-14-9-4-5-10-15(14)17(13-7-2-1-3-8-13)18-11-6-12-19(16)17/h1-5,7-10,18H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMQDIXGYNLHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(C3=CC=CC=C3C(=O)N2C1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804346 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5983-52-8 |
Source


|
| Record name | 1,2,3,4,6,10B-HEXAHYDRO-10B-PHENYLPYRIMIDO(2,1-A)ISOINDOL-6-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
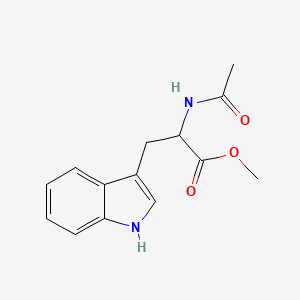
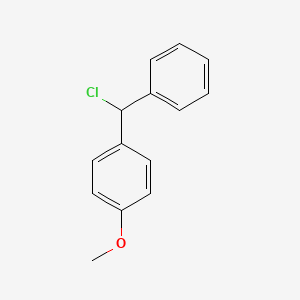
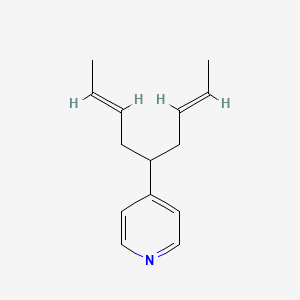
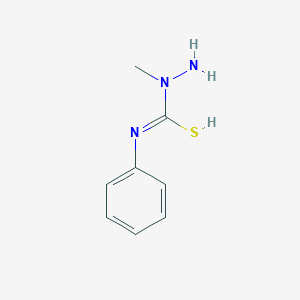
![(1E)-1-[4-(benzyloxy)phenyl]ethanone oxime](/img/structure/B7771850.png)
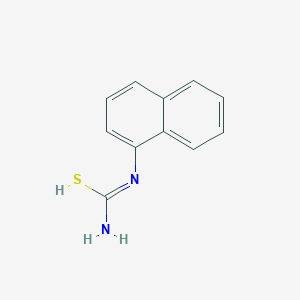

![11H-Benzo[a]fluorene](/img/structure/B7771875.png)

